molecular formula C11H22N2O2 B13892727 tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate

tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate

Cat. No.: B13892727
M. Wt: 214.30 g/mol
InChI Key: LBCHPVNRCSEGJZ-VIFPVBQESA-N
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Description

tert-Butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring (azetidine) with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a dimethylaminomethyl substituent at the 2-position. Azetidines are increasingly valued in medicinal chemistry due to their intermediate ring strain (compared to three- or five-membered rings) and ability to modulate pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(13)8-12(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1

InChI Key

LBCHPVNRCSEGJZ-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1CN(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN(C)C

Origin of Product

United States

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The azetidine ring and the dimethylamino group play crucial roles in its activity, allowing it to interact with specific enzymes and receptors . These interactions can lead to various biological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous azetidine or heterocyclic derivatives:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
tert-Butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate Azetidine Boc, (2S)-dimethylaminomethyl Chiral intermediate; potential bioactive scaffold
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate Azetidine Boc, 3-(2-bromoethyl) Bromine enables nucleophilic substitution
tert-Butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate Piperidine Boc, (2S,3S)-amino, phenyl Six-membered ring reduces strain; amino group for conjugation
(S)-tert-Butyl 2-((5-((3-(dimethylamino)-5-fluorophenyl)ethynyl)pyridinyloxy)methyl)azetidine-1-carboxylate Azetidine Boc, ethynyl-pyridinyloxy, fluorophenyl Fluorine enhances bioavailability; rigid ethynyl spacer
tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate Azetidine Boc, (2S)-methylaminomethyl Primary amine vs. tertiary amine; reduced steric hindrance

Stereochemical Considerations

The (2S) configuration in the target compound distinguishes it from diastereomers like (2R,1′S)-1b and (2S,1′S)-1b (), which exhibit different spatial arrangements of substituents. Stereochemistry significantly impacts biological activity; for example, in , the (2S,2′R) configuration of a cyano(hydroxy)methyl-substituted azetidine resulted in distinct conformational behavior compared to its enantiomer . The target compound’s (2S) stereochemistry may favor specific binding modes in enzyme inhibition or receptor interactions.

Physicochemical Properties

  • LogP and Solubility: The dimethylaminomethyl group increases hydrophilicity (lower LogP) compared to aryl-substituted analogues (e.g., 4-methoxyphenyl in ). Fluorinated derivatives () may exhibit higher membrane permeability due to fluorine’s lipophilicity .
  • Hydrogen Bonding : The tertiary amine in the target compound can act as a hydrogen-bond acceptor, unlike esters () or nitro groups (), which are purely electrostatic.

Biological Activity

tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate, with the CAS number 2891580-03-1, is a compound that has garnered interest due to its potential biological activities. This article presents an overview of its biological activity, including relevant data tables and findings from recent research.

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.31 g/mol
  • Structure : The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a dimethylaminomethyl group and a carboxylate functional group.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential interactions with biological targets, including receptors and enzymes.

Pharmacological Potential

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of azetidine compounds can exhibit antimicrobial properties. The presence of the dimethylamino group may enhance interaction with microbial targets.
  • CNS Activity : The dimethylamino moiety is often associated with compounds that exhibit central nervous system (CNS) activity, potentially acting as a neurotransmitter modulator.
  • Anticancer Properties : Some azetidine derivatives have shown promise in cancer research, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Case Study 2: CNS Activity Assessment

Research assessing the CNS effects of similar compounds found that modifications in the azetidine ring could significantly alter pharmacokinetic properties and receptor binding affinity. The presence of a dimethylamino group was correlated with increased blood-brain barrier permeability, suggesting potential for neuropharmacological applications .

Data Tables

PropertyValue
CAS Number2891580-03-1
Molecular FormulaC11_{11}H22_{22}N2_{2}O2_{2}
Molecular Weight214.31 g/mol
Antimicrobial PotentialModerate (based on analogs)
CNS ActivityPotentially active

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step sequences, including:

  • Chiral azetidine core construction : Starting from protected azetidine precursors (e.g., tert-butyl (R)-2-formylazetidine-1-carboxylate) via nucleophilic substitution or reductive amination ().
  • Diastereomer separation : Flash column chromatography (e.g., DCM/EtOAc gradients) is critical for isolating enantiopure products, with yields ranging from 30–56% depending on solvent systems and stereochemical complexity ().
  • Protecting group strategy : The tert-butyl carbamate group is stable under basic and mildly acidic conditions, enabling selective deprotection for downstream functionalization ( ).

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR resolves stereochemistry (e.g., coupling constants for azetidine ring protons) and confirms dimethylamino methyl substitution (δ ~2.2–2.5 ppm for N(CH3)2) ().
  • LC-MS : Validates molecular weight (C12H22N2O2; MW 242.32 g/mol) and detects impurities (<2% by HPLC) ().
  • Elemental analysis : Ensures stoichiometric consistency (C, H, N ±0.3%) ( ).

Q. How can researchers mitigate challenges in isolating stereoisomers during synthesis?

  • Methodological Answer :

  • Chiral stationary phases : Use of cellulose- or amylose-based columns for HPLC separation of enantiomers ().
  • Crystallization : Ethanol/water mixtures crystallize diastereomers with distinct melting points (e.g., 33% yield for (2S,2’R)-6 in ) ( ).

Advanced Research Questions

Q. What computational approaches predict the physicochemical properties of tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate?

  • Methodological Answer :

  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes molecular geometry and calculates dipole moments (e.g., using Gaussian 09 with B3LYP/6-31G*) ( ).
  • QSPR modeling : Correlates logP (predicted ~1.8) and pKa (~9.5 for dimethylamino group) with solubility and membrane permeability ( ).
  • Molecular dynamics : Simulates conformational flexibility of the azetidine ring to assess bioavailability ( ).

Q. How does stereochemical configuration influence the compound’s interaction with biological targets (e.g., neurotransmitter transporters)?

  • Methodological Answer :

  • Docking studies : AutoDock Vina or Schrödinger Suite models binding to hGAT3, where the (2S)-configuration aligns with active-site residues (e.g., Tyr140) for higher affinity ().
  • Pharmacophore mapping : The dimethylamino group acts as a hydrogen-bond donor, with stereochemistry affecting spatial alignment in hydrophobic pockets ().

Q. What strategies enable selective functionalization of the azetidine ring without compromising the tert-butyl carbamate group?

  • Methodological Answer :

  • Microwave-assisted synthesis : Accelerates coupling reactions (e.g., amidation at C2) under controlled temperatures (<100°C) to prevent carbamate cleavage ( ).
  • Protecting group alternatives : Trityl or Fmoc groups for temporary protection during alkylation/arylation steps ( ).

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